3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione
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Overview
Description
3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group substituted with two nitro groups at the 3 and 5 positions, attached to an oxazolidine ring. It is used in various chemical analyses and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione typically involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid. This is followed by the formation of 3,5-dinitrobenzoyl chloride through reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) . The final step involves the reaction of 3,5-dinitrobenzoyl chloride with 4,4-dimethyl-1,3-oxazolidine-2,5-dione under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Microwave-assisted synthesis and the use of ionic liquids have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like pyridine.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3,5-diaminobenzoyl derivatives.
Substitution: Formation of various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione is used in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and derivatization of alcohols and amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione involves its ability to form stable derivatives with various functional groups. The nitro groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The oxazolidine ring provides stability and specificity in its interactions with molecular targets, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Similar in structure but lacks the oxazolidine ring, making it less stable and less specific in its interactions.
3,5-Dinitrobenzoyl chloride: Used as an intermediate in the synthesis of the target compound but is more reactive and less stable.
Uniqueness
3-(3,5-Dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione is unique due to the presence of both the nitro-substituted benzoyl group and the oxazolidine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Properties
CAS No. |
62935-88-0 |
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Molecular Formula |
C12H9N3O8 |
Molecular Weight |
323.21 g/mol |
IUPAC Name |
3-(3,5-dinitrobenzoyl)-4,4-dimethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H9N3O8/c1-12(2)10(17)23-11(18)13(12)9(16)6-3-7(14(19)20)5-8(4-6)15(21)22/h3-5H,1-2H3 |
InChI Key |
YHEQNXWDFYFPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(=O)N1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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